molecular formula C10H9ClO3 B1597580 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride CAS No. 66410-68-2

3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride

Cat. No.: B1597580
CAS No.: 66410-68-2
M. Wt: 212.63 g/mol
InChI Key: LCMXYORUTQLVDS-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound can be traced through the broader historical context of heterocyclic chemistry and the systematic exploration of benzodioxepine derivatives. While specific discovery dates for this particular compound are not extensively documented in the available chemical literature, its registration in major chemical databases provides insights into its emergence in synthetic chemistry. The compound was assigned the Chemical Abstracts Service registry number 66410-68-2, indicating its formal recognition and cataloging within the systematic chemical literature.

The synthetic methodologies for preparing carbonyl chlorides from carboxylic acids have been well-established since the mid-20th century, with phosgene-based reactions serving as the primary synthetic route. Patent literature from the early 1990s describes improved processes for preparing carbonyl chlorides using catalytic adducts of phosgene and N,N-disubstituted formamides, which likely influenced the synthetic approaches used for benzodioxepine-6-carbonyl chloride derivatives. These technological developments in carbonyl chloride synthesis provided the foundation for accessing this specific benzodioxepine derivative and related compounds.

The emergence of this compound in commercial chemical catalogs and research databases suggests its development occurred alongside the general expansion of heterocyclic chemistry research in the late 20th and early 21st centuries. Chemical suppliers began offering this compound as a research chemical, indicating growing interest from the synthetic chemistry community. The compound's inclusion in major chemical databases such as PubChem and ChemSpider, with entries created in the mid-2000s, marks its formal integration into the global chemical information infrastructure.

Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing multiple heteroatoms and functional groups. The complete International Union of Pure and Applied Chemistry name reflects the compound's complex structural features, beginning with the specification of the dihydro nature of the seven-membered ring system and the precise positioning of the carbonyl chloride substituent.

According to chemical database sources, this compound is systematically named as this compound, with the numbering system following standard heterocyclic nomenclature rules. The prefix "3,4-dihydro-2H" indicates the specific saturation pattern within the seven-membered ring, while "1,5-benzodioxepine" designates the fused ring system containing two oxygen atoms at positions 1 and 5. The "6-carbonyl chloride" suffix specifies the location and nature of the reactive functional group attached to the aromatic ring portion of the molecule.

Alternative nomenclature systems have been employed in various chemical databases and commercial sources. The compound is also referenced as "2H-1,5-benzodioxepin-6-carbonyl chloride, 3,4-dihydro-" in certain databases, representing an alternative but equivalent systematic naming approach. Some commercial suppliers utilize simplified names such as "3,4-dihydro-2H-benzo[b]dioxepine-6-carbonyl chloride," which emphasizes the benzo-fused nature of the dioxepine ring system.

The following table summarizes the key nomenclature and identification data for this compound:

Property Value Source
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 66410-68-2
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
MDL Number MFCD04115369
SMILES Notation ClC(=O)C1=CC=CC2=C1OCCCO2

Structural Relationship to Benzodioxepine Derivatives

This compound belongs to a structurally diverse family of benzodioxepine derivatives that share the common feature of a seven-membered dioxepine ring fused to a benzene ring system. The structural relationships within this compound family are characterized by variations in the degree of saturation, substitution patterns, and functional group modifications that significantly influence their chemical properties and potential applications. The parent compound of this family, 3,4-dihydro-2H-1,5-benzodioxepine, provides the fundamental structural framework upon which various functional groups can be incorporated.

The benzodioxepine core structure exhibits distinctive conformational properties due to the presence of two oxygen atoms within the seven-membered ring system. These heteroatoms contribute to the overall electronic distribution and influence the molecule's three-dimensional shape, creating unique spatial arrangements that can be important for molecular recognition processes. The 3,4-dihydro substitution pattern indicates partial saturation of the seven-membered ring, which affects the overall flexibility and conformational preferences of the molecule compared to fully saturated or fully unsaturated analogs.

Closely related derivatives within the benzodioxepine family include compounds with different functional groups at various positions on the aromatic ring. For example, 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid represents the corresponding carboxylic acid analog, which can be converted to the carbonyl chloride through standard activation procedures. The 7-carbonyl chloride isomer, 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride, demonstrates how positional isomerism within this compound family can lead to different chemical properties and reactivity patterns.

The following table presents key structural data for selected benzodioxepine derivatives:

Compound CAS Number Molecular Formula Functional Group
This compound 66410-68-2 C₁₀H₉ClO₃ Carbonyl chloride
3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride 306934-86-1 C₁₀H₉ClO₃ Carbonyl chloride
3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid 66410-67-1 C₁₀H₁₀O₄ Carboxylic acid
7-fluoro-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid 1891338-64-9 C₁₀H₉FO₄ Carboxylic acid
3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehyde 209256-62-2 C₁₀H₁₀O₃ Aldehyde

Additional structural variations include compounds with different substituents on the benzene ring portion of the molecule. The 7-chloromethyl derivative, 7-chloromethyl-3,4-dihydro-2H-1,5-benzodioxepine, illustrates how alkyl halide functionality can be incorporated into the benzodioxepine framework. Similarly, aldehyde derivatives such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde demonstrate alternative carbonyl functionalization patterns that provide different synthetic opportunities.

The structural diversity within the benzodioxepine family reflects the versatility of this heterocyclic framework for accommodating various functional groups and substitution patterns. The 6-carbonyl chloride derivative occupies a particularly important position within this family due to the high reactivity of the acyl chloride functional group, which enables its use as a key intermediate for accessing other benzodioxepine derivatives through nucleophilic acyl substitution reactions. This reactivity profile distinguishes the carbonyl chloride from other members of the family and underlies its significance in synthetic organic chemistry applications.

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMXYORUTQLVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383510
Record name 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66410-68-2
Record name 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a two-step synthetic route:

  • Synthesis of the Corresponding Carboxylic Acid:
    The starting material is typically 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid, which can be synthesized via ring closure reactions involving diols and substituted benzene derivatives or through functional group transformations such as oxidation of aldehyde precursors.

  • Conversion of Carboxylic Acid to Acid Chloride:
    The carboxylic acid is then converted to the acid chloride using chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride (COCl)₂, or phosphorus pentachloride (PCl₅). This step requires controlled reaction conditions to prevent decomposition and side reactions.

Detailed Reaction Conditions and Procedures

Step Reagents & Conditions Notes
1. Carboxylic Acid Synthesis Starting from 3,4-dihydro-2H-1,5-benzodioxepine derivatives; oxidation or ring closure using bases like potassium carbonate (K₂CO₃) and alkyl halides Reaction temperature typically 50–80°C; solvents such as methanol or acetonitrile used
2. Acid Chloride Formation Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂; reflux under inert atmosphere (N₂ or Ar); reaction time 2–6 hours Excess chlorinating agent removed by vacuum distillation; reaction monitored by IR spectroscopy (disappearance of –COOH peak, appearance of acid chloride peak)

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: Industrial production may utilize continuous flow reactors to enhance heat and mass transfer, improving yield and purity.
  • Solvent Recovery: Solvent and reagent recycling are implemented to minimize waste and cost.
  • Purification: Crystallization or distillation under reduced pressure is employed to isolate the acid chloride with high purity.

Research Findings and Comparative Data

Parameter Typical Laboratory Scale Industrial Scale Comments
Yield of Acid Chloride 75–85% 80–90% Slightly higher yield in industrial due to optimized conditions
Reaction Time 3–6 hours 1–3 hours (flow process) Flow chemistry accelerates reaction kinetics
Purity (HPLC) >95% >98% Industrial purification more rigorous
Common Solvents Dichloromethane, THF Dichloromethane, Toluene Solvent choice depends on scale and safety

Supporting Literature and Patents

  • A Swiss patent (CH629198A5) describes preparation methods for benzodioxepine derivatives including carboxamide and acid chloride functionalities, highlighting purification and reaction optimization techniques relevant to this compound.
  • Research on related benzodioxepine carboxylic acids and derivatives provides insight into synthetic routes involving nucleophilic substitution and ring closure reactions that precede acid chloride formation.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Comments
Synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid 1,3-dibromopropane, potassium carbonate, protocatechualdehyde 50–80°C, reflux, 4–6 h 70–85 Nucleophilic substitution and ring closure
Conversion to acid chloride Thionyl chloride or oxalyl chloride Reflux, inert atmosphere, 2–6 h 75–90 Removal of excess reagent by distillation

Mechanism of Action

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Overview

  • IUPAC Name : this compound
  • CAS Number : 66410-68-2
  • Molecular Weight : 212.63 g/mol
  • Molecular Formula : C10H9ClO3

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor in enzymatic reactions. Its interaction with enzymes may involve covalent bonding or other types of molecular interactions such as hydrogen bonding and van der Waals forces.
  • Cell Signaling Modulation : This compound influences cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism. It may activate or inhibit specific signaling pathways that affect cell proliferation and apoptosis.

1. Antitumor Activity

Research indicates that compounds similar to 3,4-dihydro-2H-1,5-benzodioxepine derivatives exhibit antitumor properties. For instance, studies have shown that modifications in the benzodioxepine structure can enhance cytotoxicity against various cancer cell lines .

2. Neuroprotective Effects

The compound has been explored for its neuroprotective potential. It may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases by inhibiting oxidative stress pathways .

3. Antimicrobial Properties

Preliminary studies suggest that 3,4-dihydro-2H-1,5-benzodioxepine derivatives possess antimicrobial activity against certain bacterial strains. This property is crucial for developing new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress
AntimicrobialEffective against specific bacterial strains

Case Study Example: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various benzodioxepine derivatives on human cancer cell lines. The results indicated that specific structural modifications significantly enhanced their potency against breast and lung cancer cells.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound remains largely uncharacterized. However, its bioavailability may be influenced by its chemical structure and interactions with metabolic enzymes. Safety data sheets indicate potential hazards associated with skin and eye contact; thus, handling precautions are necessary .

Q & A

Q. Q: What are the standard synthetic routes for preparing 3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride from its carboxylic acid precursor?

A: The compound is typically synthesized via chlorination of 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid (CAS RN 20825-89-2, mp 143–146°C) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . For example:

  • Method : React the carboxylic acid with excess SOCl₂ under reflux in anhydrous dichloromethane for 4–6 hours. Remove residual SOCl₂ under reduced pressure and purify the crude product via recrystallization (e.g., using hexane/ethyl acetate). Yield optimization requires strict moisture control to avoid hydrolysis .

Q. Q: How is the purity and identity of this compound validated in academic research?

A: Key analytical methods include:

  • Melting Point (MP) : Compare observed mp (81–82°C for related derivatives ) with literature values.
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the benzodioxepine backbone and carbonyl chloride group (e.g., carbonyl carbon at ~170 ppm in ¹³C NMR).
    • IR : Detect the C=O stretch of acyl chloride (~1800 cm⁻¹) and absence of carboxylic acid O-H peaks.
  • Elemental Analysis : Verify %C, %H, and %Cl to ±0.3% deviation .

Advanced Reactivity and Stability

Q. Q: What are the challenges in handling this compound due to its hydrolytic sensitivity?

A: The acyl chloride group is highly reactive toward moisture, requiring:

  • Storage : Under inert gas (N₂/Ar) at –20°C in sealed, desiccated vials.
  • Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and Schlenk-line techniques. Hydrolysis byproducts (e.g., carboxylic acid) can reduce coupling efficiency in subsequent reactions .

Q. Q: How can researchers optimize reaction conditions for amide bond formation using this compound?

A: Key variables include:

  • Nucleophile Selection : Primary amines (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, CAS RN 175136-34-2 ) react faster than secondary amines.
  • Base Choice : Triethylamine (Et₃N) or DMAP in stoichiometric amounts to scavenge HCl.
  • Solvent : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance solubility. Monitor reaction progress via TLC (Rf shift) or in situ IR for acyl chloride consumption .

Data Interpretation and Contradictions

Q. Q: How should researchers resolve discrepancies in spectral data for derivatives of this compound?

A: Contradictions (e.g., unexpected NMR peaks or inconsistent melting points) often arise from:

  • Impurities : Residual solvents or unreacted starting materials. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
  • Tautomerism : The benzodioxepine ring’s conformation may shift under acidic/basic conditions, altering spectral profiles. Use variable-temperature NMR to confirm dynamic effects .

Q. Q: What strategies mitigate low yields in multi-step syntheses involving this compound?

A:

  • Stepwise Monitoring : Use LC-MS or inline IR after each step to identify bottlenecks (e.g., incomplete chlorination or amine coupling).
  • Byproduct Analysis : Isolate side products (e.g., dimerization via Friedel-Crafts pathways) using preparative HPLC. Adjust stoichiometry or reaction time to suppress undesired pathways .

Applications in Advanced Research

Q. Q: How is this compound utilized in developing bioactive molecule libraries?

A: Its acyl chloride group enables rapid diversification:

  • Parallel Synthesis : React with diverse amines (e.g., heterocyclic, arylalkyl) to generate amide libraries for high-throughput screening.
  • Click Chemistry : Post-functionalization via CuAAC (copper-catalyzed azide-alkyne cycloaddition) to append fluorescent tags or pharmacokinetic modifiers .

Q. Q: What computational methods support mechanistic studies of its reactivity?

A:

  • DFT Calculations : Model transition states for nucleophilic acyl substitution to predict regioselectivity.
  • Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., DCM vs. THF) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-1,5-benzodioxepine-6-carbonyl chloride

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